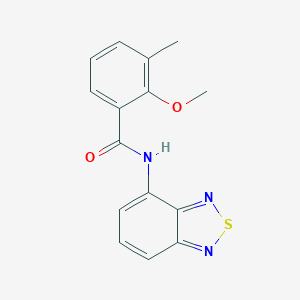![molecular formula C17H14ClN3O2S B251121 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide](/img/structure/B251121.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as ABT-737 and is known to exhibit potent anti-tumor activity. ABT-737 belongs to the class of small-molecule inhibitors that target the B-cell lymphoma 2 (Bcl-2) family of proteins.
Wirkmechanismus
The N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins plays a crucial role in regulating apoptosis or programmed cell death. These proteins act as either anti-apoptotic or pro-apoptotic agents. ABT-737 binds to the hydrophobic groove of anti-apoptotic proteins such as N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide, Bcl-xL, and Bcl-w, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the pro-apoptotic proteins, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. ABT-737 has minimal toxicity towards normal cells and has been shown to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-737 is a potent and specific inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, ABT-737 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. ABT-737 also has a short half-life, which can affect its efficacy in in vivo studies.
Zukünftige Richtungen
Several future directions can be explored in the field of ABT-737 research. One direction is to develop more potent and selective inhibitors of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins. Another direction is to explore the use of ABT-737 in combination with other anti-cancer agents to improve its efficacy. Additionally, the mechanism of resistance to ABT-737 can be studied to develop strategies to overcome resistance in cancer cells. Finally, the use of ABT-737 in combination with immunotherapy can be explored to enhance the immune response against cancer cells.
Conclusion:
In conclusion, ABT-737 is a potent inhibitor of anti-apoptotic N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family proteins that has shown promising results in preclinical and clinical studies. ABT-737 has minimal toxicity towards normal cells and has been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-737 has some limitations for lab experiments, including poor solubility and short half-life. Several future directions can be explored in the field of ABT-737 research, including developing more potent and selective inhibitors, exploring combination therapies, studying resistance mechanisms, and exploring immunotherapy.
Synthesemethoden
The synthesis of ABT-737 involves several steps. The starting material for the synthesis is 2-aminothiophenol, which undergoes acetylation to form 2-acetamidothiophenol. The next step involves the reaction of 2-acetamidothiophenol with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-2-acetamidothiophenol. This intermediate is then reacted with 6-amino-1,3-benzothiazole to form the final product ABT-737.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied for its anti-tumor activity. It has been found to induce apoptosis in cancer cells by binding to the N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide family of proteins. ABT-737 specifically targets N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-chloro-4-methylbenzamide, Bcl-xL, and Bcl-w, which are overexpressed in several types of cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Eigenschaften
Molekularformel |
C17H14ClN3O2S |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-chloro-4-methylbenzamide |
InChI |
InChI=1S/C17H14ClN3O2S/c1-9-3-5-12(13(18)7-9)16(23)21-17-20-14-6-4-11(19-10(2)22)8-15(14)24-17/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChI-Schlüssel |
VQMVZGRUICVHOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)

![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B251054.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-bromobenzamide](/img/structure/B251058.png)
![5-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251059.png)
![5-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}furan-2-carboxamide](/img/structure/B251060.png)